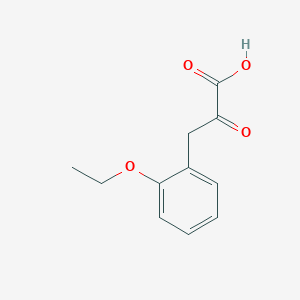

3-(2-Ethoxyphenyl)-2-oxopropanoic acid

Description

3-(2-Ethoxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a propanoic acid backbone with a ketone group at the C2 position and a 2-ethoxyphenyl substituent at the C3 position. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 224.21 g/mol (calculated). The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position distinguishes it from other analogs.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

InChI Key |

AJSPGONGZHZBJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and acidification steps.

Industrial Production Methods: On an industrial scale, the production of 3-(2-ethoxyphenyl)-2-oxopropanoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl group in the 2-oxopropanoic acid moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of 3-(2-ethoxyphenyl)-2-oxopropanoic acid derivatives with additional carboxyl or aldehyde groups.

Reduction: Formation of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs of 3-(2-ethoxyphenyl)-2-oxopropanoic acid, highlighting substituent variations and their biological or synthetic relevance:

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Methoxy (MPOPA) and amino groups enhance solubility in polar solvents due to hydrogen-bonding capacity. The ethoxy group in the target compound may confer moderate lipophilicity, influencing membrane permeability .

- Halogenated Groups (e.g., -Br): Bromine in 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid increases molecular weight and reactivity, making it suitable for cross-coupling reactions in drug synthesis .

- Aromatic vs.

Biological Activity

3-(2-Ethoxyphenyl)-2-oxopropanoic acid is an organic compound classified as an α-keto acid. It features a ketone group adjacent to a carboxylic acid, and its structure includes an ethoxy group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : CHO

- Molecular Weight : Approximately 220.21 g/mol

Biological Activities

Research indicates that 3-(2-Ethoxyphenyl)-2-oxopropanoic acid exhibits several notable biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential, making it a candidate for further development in antibacterial therapies .

- Antiproliferative Effects : Studies have suggested that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent. For instance, it has been evaluated against human malignant melanoma cell lines, showing promising results in cytotoxicity assays .

Table 1: Biological Activity Summary

The biological activity of 3-(2-Ethoxyphenyl)-2-oxopropanoic acid can be attributed to its structural features that allow it to interact effectively with biological macromolecules. Kinetic studies have revealed that it is rapidly hydrolyzed to other active metabolites, which may contribute to its overall biological efficacy .

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial properties of various compounds found that 3-(2-Ethoxyphenyl)-2-oxopropanoic acid exhibited significant inhibition against E. coli with an MIC value of 0.0195 mg/mL. This positions it as a strong candidate for developing new antibacterial agents .

- Cytotoxicity Assessment : In vitro tests on human melanoma cells indicated that the compound demonstrated cytotoxic effects comparable to known anticancer agents, suggesting its potential role in cancer therapy .

Structural Comparisons

The unique positioning of the ethoxy group in 3-(2-Ethoxyphenyl)-2-oxopropanoic acid contributes to its distinct reactivity and biological profile compared to structurally similar compounds. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Ethoxyphenyl)-2-oxopropanoic acid | CHO | Para substitution may lead to different activity |

| 3-(3-Ethoxyphenyl)-2-oxopropanoic acid | CHO | Positional isomer; potential differences in effects |

| 3-(2-Methoxyphenyl)-2-oxopropanoic acid | CHO | Lacks ethoxy group; affects reactivity significantly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.